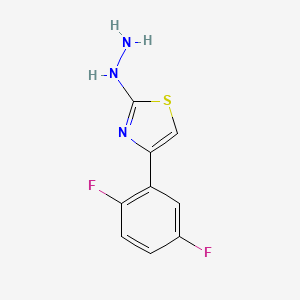

4-(2,5-Difluorophenyl)-2-hydrazinylthiazole

Descripción

4-(2,5-Difluorophenyl)-2-hydrazinylthiazole is a heterocyclic compound featuring a thiazole core substituted with a 2,5-difluorophenyl group at position 4 and a hydrazinyl moiety at position 2. The thiazole ring contributes to its aromaticity and electronic properties, while the fluorine atoms on the phenyl group enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. The hydrazinyl group enables reactivity for further functionalization, such as condensation with carbonyl compounds to form hydrazones or cyclization into triazole derivatives . This compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions involving thiosemicarbazides or α-haloketones, as seen in related thiazole derivatives .

Propiedades

Fórmula molecular |

C9H7F2N3S |

|---|---|

Peso molecular |

227.24 g/mol |

Nombre IUPAC |

[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C9H7F2N3S/c10-5-1-2-7(11)6(3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |

Clave InChI |

JBIVIMWLOOYZKQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1F)C2=CSC(=N2)NN)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-(2,5-Difluorofenil)-2-hidraziniltiazol generalmente implica la reacción de 2,5-difluoroanilina con tiosemicarbazida en condiciones ácidas. La reacción procede a través de la formación de una hidrazona intermedia, que cicla para formar el anillo de tiazol. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y calentamiento a temperaturas de reflujo para facilitar el proceso de ciclización .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento de la reacción. Además, la purificación del producto final se puede lograr mediante técnicas de recristalización o cromatográficas para asegurar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

4-(2,5-Difluorofenil)-2-hidraziniltiazol puede someterse a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los correspondientes sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el anillo de tiazol en derivados dihidrotia-zolicos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan generalmente.

Productos principales

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados dihidrotia-zolicos.

Sustitución: Varios derivados difluorofenilo sustituidos.

Aplicaciones Científicas De Investigación

4-(2,5-Difluorofenil)-2-hidraziniltiazol tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por sus propiedades antimicrobianas contra diversas cepas bacterianas y fúngicas.

Medicina: Explorado por su potencial actividad anticancerígena, particularmente en el objetivo de líneas celulares cancerosas específicas.

Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de 4-(2,5-Difluorofenil)-2-hidraziniltiazol implica su interacción con objetivos biológicos como enzimas y receptores. El grupo difluorofenilo mejora su afinidad de unión a estos objetivos, lo que lleva a la inhibición de la actividad enzimática o la modulación de la función del receptor. El compuesto puede inducir la apoptosis en células cancerosas mediante la activación de las vías de caspasas y la alteración de la función mitocondrial .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Analogues

Physicochemical Properties

- Fluorine Substitution: The 2,5-difluorophenyl group in the target compound enhances lipophilicity (logP ~2.8) compared to non-fluorinated analogues. In contrast, the 2,4-difluorophenyl isomer () may exhibit slightly different electronic effects due to fluorine positioning .

- Hydrazinyl vs. Thione Groups : The hydrazinyl moiety in the target compound enables hydrogen bonding (NH stretching at 3150–3319 cm⁻¹), whereas triazole-thiones () prioritize tautomeric stability and sulfur-based interactions .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Fluorine at the 2,5-positions on the phenyl ring optimizes electronic effects and metabolic stability.

- Contradictions : Sulfonyl-containing analogues () exhibit higher polarity but lower cell permeability than the target compound, highlighting trade-offs in drug design .

Actividad Biológica

4-(2,5-Difluorophenyl)-2-hydrazinylthiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

4-(2,5-Difluorophenyl)-2-hydrazinylthiazole features a thiazole ring, which is known for its diverse biological properties. The presence of the difluorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of hydrazinylthiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 4-(2,5-Difluorophenyl)-2-hydrazinylthiazole have shown promising results in inducing apoptosis in leukemia cells. A study reported that specific derivatives had IC50 values ranging from 1.69 to 2.2 μM against multiple cancer types, comparable to doxorubicin, a standard chemotherapy drug .

Table 1: IC50 Values of Hydrazinylthiazole Derivatives Against Cancer Cell Lines

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4m | 1.69 | MOLT-4 (Leukemia) |

| 4n | 2.0 | MOLT-4 (Leukemia) |

| Doxorubicin | 0.183-0.5 | Various |

The mechanism of action involves the activation of apoptotic pathways, as indicated by increased caspase-3/7 activity in treated cells .

Antioxidant Activity

In addition to its anticancer properties, 4-(2,5-Difluorophenyl)-2-hydrazinylthiazole exhibits significant antioxidant activity. Studies have shown that related thiazole derivatives can scavenge free radicals such as DPPH and superoxide radicals effectively .

Table 2: Antioxidant Activity of Thiazole Derivatives

| Compound | DPPH Scavenging (%) | Superoxide Scavenging (%) |

|---|---|---|

| 4b | 85 | 75 |

| 4e | 78 | 80 |

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory effects. In vitro studies indicate that hydrazinylthiazole derivatives can inhibit inflammatory markers more effectively than standard drugs like diclofenac sodium .

Case Studies

- Cytotoxicity in Leukemia Cells : A study evaluated the effects of several hydrazinylthiazoles on MOLT-4 leukemia cells. The results indicated that these compounds significantly induced apoptosis, suggesting their potential as effective anticancer agents .

- Antioxidant Evaluation : Another research focused on the antioxidant capabilities of thiazole derivatives, demonstrating their ability to mitigate oxidative stress in cellular models . This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.